N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-phenylalanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-phenylalanine is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including L-ornithine, L-tyrosine, L-proline, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions: N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield modified peptides with altered properties.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan .
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine.
Comparison: N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and bioactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
245668-38-6 |
---|---|
Molecular Formula |
C35H51N11O7 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H51N11O7/c36-24(9-4-16-41-34(37)38)29(48)43-25(10-5-17-42-35(39)40)30(49)44-26(19-22-12-14-23(47)15-13-22)32(51)46-18-6-11-28(46)31(50)45-27(33(52)53)20-21-7-2-1-3-8-21/h1-3,7-8,12-15,24-28,47H,4-6,9-11,16-20,36H2,(H,43,48)(H,44,49)(H,45,50)(H,52,53)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
NMEVXGRFTWERDL-XLIKFSOKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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